molecular formula C27H46O2 B13858433 (2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers)

(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers)

Cat. No.: B13858433
M. Wt: 406.7 g/mol
InChI Key: GZIFEOYASATJEH-XYBVZSFWSA-N
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Description

(2RS,4R,8R)-Delta-Tocopherol-d4 is a deuterated analog of δ-tocopherol, a member of the vitamin E family. The compound is a mixture of diastereomers due to the stereochemical variability at the 2-position (RS configuration), while the 4R and 8R positions remain fixed . Its CAS number is 1292815-80-5, and it is primarily used as a stable isotope-labeled internal standard in liquid chromatography (LC) and mass spectrometry (MS) for quantifying tocopherols in complex matrices like infant formula or biological samples . The "d4" designation indicates four deuterium atoms, which increase its molecular weight compared to non-deuterated δ-tocopherol, enabling precise analytical differentiation .

Safety data confirm it is non-hazardous under standard laboratory conditions but requires careful handling to avoid environmental contamination, particularly in aquatic systems .

Properties

Molecular Formula

C27H46O2

Molecular Weight

406.7 g/mol

IUPAC Name

(2S)-3,4,5,7-tetradeuterio-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21?,22?,27-/m0/s1/i15D,17D,18D,19D/t15?,17?,21?,22?,27-

InChI Key

GZIFEOYASATJEH-XYBVZSFWSA-N

Isomeric SMILES

[2H]C1C([C@](OC2=C1C(=C(C(=C2C)[2H])O)[2H])(C)CCCC(C)CCCC(C)CCCC(C)C)[2H]

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (2RS,4R,8R)-Delta-Tocopherol-d4 involves:

  • Construction of the chromanol ring system with selective deuterium incorporation.
  • Introduction of the phytyl side chain with defined stereochemistry.
  • Control of stereochemistry at the 2, 4, and 8 positions.
  • Use of stable isotope-labeled precursors or deuteration steps to incorporate deuterium atoms.

Starting Materials and Key Intermediates

  • Trimethylhydroquinone (TMHQ): A key precursor for the chromanol ring, often subjected to deuteration to incorporate deuterium atoms at the aromatic positions.
  • Phytol or Phytyl Bromide: The side chain precursor, which can be racemic or enantiomerically enriched. Phytyl bromide is often used for coupling with TMHQ.
  • Deuterated Reagents: For selective incorporation of deuterium, reagents such as deuterated solvents, deuterium gas, or deuterated reducing agents are employed.

Synthetic Routes

Acid-Catalyzed Condensation Method

A classical and widely used approach for synthesizing tocopherols involves the acid-catalyzed condensation of trimethylhydroquinone with phytol or phytyl bromide.

  • Step 1: Preparation of deuterated trimethylhydroquinone by selective deuteration of the aromatic ring using deuterium oxide (D2O) or other deuterium sources.
  • Step 2: Condensation of deuterated TMHQ with phytyl bromide in the presence of a Lewis acid catalyst such as zinc chloride or aluminosilicate catalysts, in solvents like petroleum ether or n-nonane.
  • Step 3: The reaction is typically carried out under reflux conditions for several hours (e.g., 5 hours at boiling temperature).
  • Step 4: Purification by chromatographic methods to isolate the mixture of diastereomers.

This method yields a racemic mixture at the 2-position (2RS), while the 4R and 8R stereocenters are controlled by the stereochemistry of the phytyl side chain.

Epoxide Reductive Cleavage Route (Patent EP0058945A2)

An alternative synthetic route involves epoxide intermediates and reductive cleavage to obtain optically active tocopherols.

  • Step 1: Synthesis of epoxide intermediates from suitable precursors.
  • Step 2: Reductive cleavage of the epoxide using lithium aluminum hydride (LiAlH4) or similar reducing agents in ether solvents (e.g., diethyl ether, tetrahydrofuran) at temperatures from -10°C to 40°C.
  • Step 3: Protection and deprotection steps of primary and tertiary alcohol groups to control stereochemistry.
  • Step 4: Final conversion to the tocopherol structure with defined stereochemistry.

This method allows for the preparation of optically active tocopherols, including the (2S,4R,8R) isomer, which is relevant for obtaining pure stereoisomers rather than mixtures.

Precision Deuteration Techniques

Recent advances include copper-catalyzed transfer deuteration methods that enable precise incorporation of deuterium atoms into alkene or alkyne functionalities, which could be adapted to tocopherol synthesis to introduce deuterium labels in fewer steps.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Deuteration of TMHQ D2O, deuterated solvents, catalytic systems Selective incorporation of deuterium on aromatic ring
Condensation with Phytyl Bromide ZnCl2 or aluminosilicate catalyst, petroleum ether or n-nonane, reflux for 5 h Acid-catalyzed coupling to form chromanol ring with side chain
Epoxide reductive cleavage LiAlH4, diethyl ether or THF, -10°C to 40°C Control stereochemistry, reductive opening of epoxide
Protection/deprotection Various protecting groups for alcohols Ensures selective functional group transformations

Purification and Characterization

  • Purification: Typically performed by silica gel column chromatography using n-hexane or other non-polar solvents to separate diastereomers and remove impurities.
  • Characterization: Confirmed by High-Performance Liquid Chromatography (HPLC) to ensure >95% purity, Nuclear Magnetic Resonance (NMR) spectroscopy including deuterium NMR to verify isotope incorporation, and Mass Spectrometry for molecular weight confirmation.

Summary of Key Research Findings

  • The acid-catalyzed condensation of deuterated trimethylhydroquinone with phytyl bromide remains the most practical and scalable method for synthesizing (2RS,4R,8R)-Delta-Tocopherol-d4 mixtures.
  • Reductive cleavage of epoxide intermediates provides access to optically active tocopherol isomers and is useful for stereochemical control in synthesis.
  • Precision deuteration methods, such as copper-catalyzed transfer deuteration, offer promising routes for direct and efficient incorporation of deuterium labels into tocopherol precursors.
  • The final product is typically isolated as a mixture of diastereomers at the 2-position, with defined 4R and 8R stereochemistry, and purity exceeding 95% by HPLC.

Chemical Reactions Analysis

Types of Reactions

(2RS,4R,8R)-Delta-Tocopherol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its original form.

    Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of Delta-Tocopherol, as well as substituted derivatives. These products can have different properties and applications depending on the nature of the reaction.

Scientific Research Applications

(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers) , is a stable isotope labeled form of delta-tocopherol, a type of vitamin E . Stable isotope labeled compounds are frequently used in scientific research for a variety of applications, including:

Scientific Research Applications

  • Pharmaceutical Testing: (2RS,4R,8R)-Delta-Tocopherol-d4 is used as a high-quality reference standard for pharmaceutical testing .
  • Analytical Standards: Delta-tocopherol-d4 is a stable isotope labeled analytical standard .
  • Tracing and Quantification: Because of its unique mass, delta-tocopherol-d4 can be used as a tracer in metabolic studies to follow the absorption, distribution, metabolism, and excretion of delta-tocopherol in biological systems. It can also be used as an internal standard in quantitative analysis to improve the accuracy and precision of measurements .
  • Study of Vitamin E Isoforms: Research indicates that all vitamin E isoforms, including delta-tocopherol, are important for maintaining healthy cognitive function . Low levels of tocopherols and tocotrienols, especially tocotrienols, are associated with increased odds of mild cognitive impairment (MCI) and Alzheimer's disease (AD), while elevated levels are associated with a reduced risk of cognitive impairment in older adults .
  • Investigating the Effects on NAFLD: Delta-tocotrienol has shown promise in improving biochemical markers of hepatocellular injury and steatosis in patients with non-alcoholic fatty liver disease (NAFLD) . Supplementation with delta-tocotrienol may be a therapeutic option for managing NAFLD . Studies have shown that delta-tocotrienol can downregulate gene expressions associated with NAFLD and reduce miRNAs related to inflammation and liver cell death .
  • Anti-Inflammatory Research: Delta-tocotrienol exhibits anti-inflammatory effects . It can reduce the protein expression of p65 in the NFkB pathway, a key regulator of inflammation .

Mechanism of Action

The mechanism of action of (2RS,4R,8R)-Delta-Tocopherol-d4 involves its antioxidant properties. The compound can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include cellular membranes and lipids, where the compound can prevent lipid peroxidation and maintain membrane integrity.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Delta-Tocopherol-d4 is distinguished from other tocopherols by its deuterium substitution and diastereomeric configuration. Key structural analogs include:

Compound Name CAS Number Key Features Application
(2S)-α-Tocopherol (Diastereomer Mix) 1411583-24-8 α-tocopherol with 2S configuration; diastereomeric mixture Antioxidant studies, analytical standards
(2R,4’S,8’S)-α-Tocopherol 77171-98-3 Pure α-tocopherol stereoisomer with fixed 2R,4’S,8’S configuration Biological activity assays
δ-Tocopherol Acetate 13027-26-4 Acetylated δ-tocopherol; enhanced stability Pharmaceutical formulations
β-Tocotrienol 490-23-3 Unsaturated side chain; higher radical scavenging capacity Nutraceutical research

Key Differences :

  • Deuterium Labeling: Delta-Tocopherol-d4’s deuterium substitution distinguishes it from non-labeled tocopherols, enabling its use as an internal standard in isotope dilution assays .
  • Stereochemistry : The 2RS configuration creates a diastereomeric mixture, unlike single-stereoisomer analogs like (2R,4’S,8’S)-α-Tocopherol. This affects chromatographic behavior and biological interactions .
  • Functional Groups : Derivatives like δ-Tocopherol Acetate include ester groups, enhancing stability but reducing antioxidant activity compared to free tocopherols .

Biological Activity

(2RS,4R,8R)-Delta-Tocopherol-d4 is a stable isotope-labeled form of delta-tocopherol, a member of the vitamin E family. This compound has gained attention due to its potential biological activities, particularly in the context of antioxidant properties and neuroprotection. The following sections will explore its biological activity, supported by research findings and data tables.

  • Molecular Formula : C27H42D4O2
  • Molecular Weight : 406.68 g/mol
  • CAS Number : 1292815-80-5
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

Antioxidant Properties

Delta-tocopherol is recognized for its antioxidant capabilities, which are crucial in protecting cells from oxidative stress. The presence of the deuterium label in (2RS,4R,8R)-Delta-Tocopherol-d4 allows researchers to trace its metabolic pathways and evaluate its efficacy in various biological systems.

  • Mechanism of Action : Delta-tocopherol acts by scavenging free radicals and preventing lipid peroxidation, which can lead to cellular damage. Research indicates that tocopherols can modulate signaling pathways related to oxidative stress and inflammation .
  • Comparative Efficacy : Studies have shown that delta-tocopherol may have a different efficacy profile compared to alpha-tocopherol, particularly in certain tissues such as the brain. For example, alpha-tocotrienol has been shown to attenuate stroke-mediated neuropathy more effectively than alpha-tocopherol .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of tocopherols, including delta-tocopherol.

  • Case Study : A study involving palm oil-derived tocotrienols demonstrated significant neuroprotective effects against ischemic injury in brain tissue. The findings suggest that tocotrienols could reach the brain effectively and exert protective effects against neurotoxic insults .
  • Mechanisms Involved :
    • Modulation of neuroinflammatory responses.
    • Protection against apoptosis in neuronal cells.
    • Enhancement of neuronal survival under oxidative stress conditions.

Data Table: Biological Activities of Delta-Tocopherols

ActivityDelta-TocopherolAlpha-TocopherolTocotrienols
Antioxidant CapacityModerateHighVery High
NeuroprotectionModerateLowHigh
Lipid Peroxidation InhibitionYesYesYes
Modulation of InflammationYesYesYes

Research Findings

  • Tocopherol Transfer Protein (TTP) Interaction : Research indicates that the biological activity of tocopherols is significantly influenced by their interaction with TTP. Delta-tocopherol has been shown to have a unique affinity for TTP compared to other tocopherols, impacting its distribution and efficacy in various tissues .
  • Impact on Malaria Resistance : A study demonstrated that mice with induced alpha-tocopherol deficiency exhibited resistance against malaria infections. This effect was attributed to increased oxidative stress conditions that impaired the malaria parasite's survival .
  • Clinical Implications : The differential activities of tocopherols suggest potential therapeutic applications in conditions characterized by oxidative stress and inflammation, including neurodegenerative diseases and cardiovascular disorders.

Q & A

How can researchers synthesize (2RS,4R,8R)-Delta-Tocopherol-d4 and confirm its structural integrity?

Basic
Synthesis typically involves deuterium exchange at specific positions using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, focus on distinguishing deuterium incorporation at the 8-methyl group and verifying stereochemistry at the 4R and 8R positions using coupling constants and NOESY spectra . HRMS should confirm the molecular ion peak at m/z 434.74 (C₂₉H₄₆D₄O₂), with isotopic purity assessed via mass defect analysis .

What are the optimal storage conditions for this compound to ensure stability in long-term studies?

Basic
Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. Avoid prolonged exposure to temperatures >25°C, as thermal decomposition may release toxic byproducts (e.g., quinones) . Stability studies indicate no significant degradation under these conditions for ≥12 months .

How does the diastereomeric mixture impact its use as an internal standard in lipidomic assays?

Advanced
The diastereomers (2RS,4R,8R) exhibit distinct chromatographic retention times, which must be resolved to avoid quantification errors. Use reverse-phase HPLC with a C18 column and isocratic elution (methanol:acetonitrile:water, 90:5:5 v/v) to separate peaks. Calibration curves should account for diastereomer-specific response factors, validated via deuterated analogs (e.g., d4-α-tocopherol) . For mass spectrometry, employ multiple reaction monitoring (MRM) transitions targeting m/z 434 → 165 (characteristic fragment) to enhance specificity .

What methodologies are recommended for assessing isotopic purity and diastereomer ratios?

Advanced
Quantitative NMR (qNMR) using ERETIC2 or PULCON calibration is ideal for determining isotopic purity (≥98% D) and diastereomer ratios. Integrate ¹H-NMR signals for non-deuterated protons (e.g., 4R/8R methyl groups at δ 0.8–1.2 ppm) and compare to deuterated counterparts . For chromatographic resolution, ultra-high-performance supercritical fluid chromatography (UHPSFC) with a chiral column (e.g., Chiralpak IG-U) achieves baseline separation of diastereomers, validated against reference standards .

How can researchers mitigate matrix effects when quantifying this compound in biological samples?

Advanced
Use matrix-matched calibration with deuterated surrogates (e.g., d4-γ-tocopherol) to normalize recovery rates. Solid-phase extraction (SPE) with C18 cartridges effectively removes phospholipids and triglycerides, reducing ion suppression in LC-MS/MS. Spike-and-recovery experiments in plasma/liver homogenates should yield 85–115% recovery, with limits of detection (LOD) ≤10 ng/mL .

What analytical challenges arise due to the compound’s stereochemical complexity?

Basic
Diastereomers may co-elute in conventional GC or HPLC systems, leading to inaccurate quantification. Optimize methods using chiral columns (e.g., Cyclobond I 2000) or derivatization (e.g., silylation for GC) to enhance resolution. Cross-validate results with orthogonal techniques like circular dichroism (CD) to confirm stereochemical integrity .

How does deuterium labeling affect its metabolic tracing in vivo?

Advanced
Deuterium at the 8-methyl position provides a stable isotopic tracer for studying vitamin E metabolism. Use LC-MS/MS to track deuterium retention in tissues (e.g., liver, adipose). Note that in vivo deuterium loss via β-oxidation may occur, requiring correction using kinetic models . For tracer studies, administer 1–2 mg/kg intravenously and sample tissues at 24–72 hr intervals .

What are the best practices for validating synthetic batches for research use?

Basic
Batch validation should include:

  • Purity : ≥95% by HPLC (UV detection at 292 nm) .
  • Diastereomer ratio : 1:1 confirmed via chiral chromatography .
  • Residual solvents : ≤0.1% via GC-FID, per ICH Q3C guidelines .
  • Isotopic enrichment : ≥98% D via qNMR .

Can this compound be used to study antioxidant mechanisms in lipid peroxidation assays?

Advanced
Yes, but its antioxidant activity differs from non-deuterated δ-tocopherol. Use ferric reducing antioxidant power (FRAP) assays to compare radical-scavenging kinetics. Note that deuterium’s isotope effect slows hydrogen abstraction, reducing antioxidant efficacy by ~15% in model membranes .

What precautions are necessary when handling this compound under oxidative conditions?

Basic
Avoid exposure to strong oxidizers (e.g., peroxides, ozone) and high-intensity light. In oxidative environments, degradation produces δ-tocopheryl quinone, detectable via HPLC at m/z 446. Use antioxidants (e.g., BHT) in stock solutions to stabilize the compound .

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